Pyratrione
Description
Pyratrione (PYR) is a synthetic antifungal compound featuring a 6-membered pyridinone heterocyclic core decorated with two distinct aromatic rings and a free -NH- linkage . It was synthesized via a two-step reaction involving 4-chloroaniline and an allenic precursor, yielding 1-aryl-3,6-dimethyl-4-aminoaryl-2-pyridones with high efficiency . PYR exhibits potent fungicidal activity against Candida albicans, including drug-resistant clinical isolates. Its mechanism involves rapid reduction of fungal viability, disruption of biofilm formation, and thinning of the mannan layer in the cell wall . In a C.
Properties
CAS No. |
51089-21-5 |
|---|---|
Molecular Formula |
C15H14O5 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
3-[3-(3-hydroxyphenyl)propanoyl]-6-methylpyran-2,4-dione |
InChI |
InChI=1S/C15H14O5/c1-9-7-13(18)14(15(19)20-9)12(17)6-5-10-3-2-4-11(16)8-10/h2-4,7-8,14,16H,5-6H2,1H3 |
InChI Key |
KSORIVRRDUCFKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(C(=O)O1)C(=O)CCC2=CC(=CC=C2)O |
Canonical SMILES |
CC1=CC(=O)C(C(=O)O1)C(=O)CCC2=CC(=CC=C2)O |
Synonyms |
pyratrione |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyratrione belongs to a class of nitrogen-containing heterocyclic antifungals. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Findings :
Structural Superiority: PYR’s pyridinone core with aromatic substituents distinguishes it from aliphatic compounds like oxysporidone and funicolosin. This design enhances target specificity and reduces off-target effects .
Efficacy: PYR and TRI show equivalent potency against C. albicans but differ in structure. TRI’s triazine core may limit its bioavailability compared to PYR’s pyridinone . PYR outperforms ciclopirox in biofilm inhibition, a critical factor in persistent infections .
Resistance Profile :
- PYR is effective against drug-resistant strains, whereas ciclopirox faces resistance due to efflux pump upregulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
